molecular formula C28H38O6 B10799726 (5-Hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl) 2-methylbut-2-enoate

(5-Hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl) 2-methylbut-2-enoate

Cat. No.: B10799726
M. Wt: 470.6 g/mol
InChI Key: STFFIQHUWFISBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ingenol 3-angelate 5,20-acetonide involves a high-yielding method that ensures the stereoconservative esterification of alcohols without isomerization. The process typically involves the use of ingenol as the starting material, which undergoes acetonide formation at positions 5 and 20, followed by esterification with angelic acid .

Industrial Production Methods: Industrial production of ingenol 3-angelate 5,20-acetonide is primarily based on the extraction from Euphorbia peplus, followed by chemical modifications to achieve the desired acetonide and angelate ester formations. The process is optimized to maintain high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Ingenol 3-angelate 5,20-acetonide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ingenol 3-angelate 5,20-acetonide, each with unique biological properties .

Scientific Research Applications

Ingenol 3-angelate 5,20-acetonide has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying diterpenoid chemistry and synthetic methodologies.

    Biology: The compound is studied for its role in cell signaling pathways and its effects on cellular processes.

    Medicine: Ingenol 3-angelate 5,20-acetonide is used in the treatment of actinic keratosis and has shown potential in anti-cancer therapies.

    Industry: It is utilized in the development of pharmaceutical formulations and topical treatments

Mechanism of Action

Ingenol 3-angelate 5,20-acetonide exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Ingenol 3-angelate 5,20-acetonide is unique due to its specific esterification and acetonide formation, which confer distinct biological activities. Similar compounds include:

    Ingenol 3-angelate: Lacks the acetonide formation, resulting in different biological properties.

    Ingenol 5,20-acetonide: Does not have the angelate ester, affecting its activity.

    Ingenol 3,20-dibenzoate: Another ester derivative with unique properties.

Ingenol 3-angelate 5,20-acetonide stands out due to its potent activation of PKC and its application in dermatological treatments, making it a valuable compound in both research and clinical settings.

Properties

IUPAC Name

(5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl) 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFFIQHUWFISBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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